molecular formula C22H27N3O B4185566 1-cyclohexyl-N-(4-ethoxybenzyl)-1H-benzimidazol-5-amine

1-cyclohexyl-N-(4-ethoxybenzyl)-1H-benzimidazol-5-amine

Cat. No.: B4185566
M. Wt: 349.5 g/mol
InChI Key: LXNYYQRECNQEAE-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-(4-ethoxybenzyl)-1H-benzimidazol-5-amine is a synthetic organic compound that belongs to the benzimidazole class of chemicals Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

The synthesis of 1-cyclohexyl-N-(4-ethoxybenzyl)-1H-benzimidazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the cyclohexyl group: This step involves the alkylation of the benzimidazole core with a cyclohexyl halide in the presence of a base.

    Attachment of the ethoxybenzyl group: The final step involves the alkylation of the amine group on the benzimidazole core with 4-ethoxybenzyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-cyclohexyl-N-(4-ethoxybenzyl)-1H-benzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxybenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-(4-ethoxybenzyl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

1-cyclohexyl-N-(4-ethoxybenzyl)-1H-benzimidazol-5-amine can be compared with other benzimidazole derivatives, such as:

    1-cyclohexyl-N-(3,5-dibromo-4-ethoxybenzyl)ethanamine: This compound features a similar structure but with bromine substituents, which may alter its chemical and biological properties.

    1-cyclohexyl-N-(4-methoxybenzyl)-1,2-butanediamine: This compound has a methoxybenzyl group instead of an ethoxybenzyl group, which may affect its reactivity and biological activity.

    1-cyclohexyl-N-{[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]methyl}-N-(4-methoxybenzyl)methanamine: This compound contains additional functional groups, making it more complex and potentially leading to different applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclohexyl-N-[(4-ethoxyphenyl)methyl]benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-2-26-20-11-8-17(9-12-20)15-23-18-10-13-22-21(14-18)24-16-25(22)19-6-4-3-5-7-19/h8-14,16,19,23H,2-7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNYYQRECNQEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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